N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrF3N5O2/c23-17-7-1-14(2-8-17)12-30-13-28-19-18(21(30)33)11-29-31(19)10-9-27-20(32)15-3-5-16(6-4-15)22(24,25)26/h1-8,11,13H,9-10,12H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWODDGBDAVBGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of bromine and trifluoromethyl groups enhances its biological activity by influencing lipophilicity and electronic properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazolo[3,4-d]pyrimidine scaffold.
- Introduction of the bromobenzyl and trifluoromethyl substituents.
- Final coupling to form the amide bond.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- Mechanism : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) .
- Case Study : A related compound demonstrated an IC50 value of 0.25 µM against human cancer cell lines, indicating potent activity .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies revealed that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticonvulsant Properties
Some derivatives have been evaluated for anticonvulsant activity:
- Study Results : Compounds were tested in animal models and showed significant protection against seizures induced by pentylenetetrazol (PTZ), with one derivative achieving 100% protection at a specific dosage .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
- Bromine Substitution : Enhances hydrophobic interactions with target proteins.
- Trifluoromethyl Group : Increases metabolic stability and bioavailability.
Data Table: Biological Activities
Scientific Research Applications
1.1 Kinase Inhibition
The compound exhibits potential as a cyclin-dependent kinase (CDK) inhibitor, which is crucial in regulating the cell cycle. CDKs are integral in the proliferation of cells, and their dysregulation is often associated with cancer. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine frameworks have shown promising results in inhibiting CDKs, making them valuable for cancer treatment strategies .
1.2 Anticancer Properties
Studies have demonstrated that similar compounds can effectively target various cancers by inhibiting specific kinases involved in tumor growth and survival. For instance, compounds that share structural characteristics with N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide have been linked to reduced cell proliferation in cancerous tissues and improved outcomes in preclinical models .
Synthesis and Derivative Exploration
2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including amide bond formation and modifications to the pyrazolo-pyrimidine core. This complexity allows for the exploration of various substitutions that can enhance biological activity or selectivity against specific kinases .
2.2 Structure-Activity Relationship (SAR) Studies
Research into SAR has highlighted how modifications to the bromobenzyl and trifluoromethyl groups can significantly impact the compound's potency and selectivity as a kinase inhibitor. Such studies are crucial for optimizing therapeutic candidates that can be developed into effective cancer treatments .
Case Studies and Research Findings
3.1 Preclinical Models
In preclinical studies involving various cancer cell lines, compounds structurally related to this compound demonstrated significant inhibition of cell proliferation and induction of apoptosis. These findings suggest a strong potential for further development into clinical candidates for treating malignancies such as breast cancer and leukemia .
3.2 Clinical Implications
The ongoing exploration of pyrazolo-pyrimidine derivatives has led to several candidates entering clinical trials aimed at evaluating their efficacy against solid tumors and hematological malignancies. The unique mechanism of action attributed to these compounds may provide new avenues for therapy in cases resistant to conventional treatments .
Data Summary Table
| Application Area | Details |
|---|---|
| Biological Activity | Kinase inhibition; anticancer properties |
| Synthesis | Multi-step organic reactions; structure modifications |
| Preclinical Findings | Significant inhibition of cell proliferation; apoptosis induction |
| Clinical Implications | Potential candidates for solid tumors; ongoing clinical trials |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues include compounds with variations in the benzyl and amide substituents (Table 1).
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The 4-bromobenzyl group in the target compound may enhance halogen bonding with biological targets compared to the 3-(trifluoromethyl)benzyl group in the analogue from . Halogens like bromine are known to engage in non-covalent interactions critical for binding affinity .
Synthetic Accessibility :
- Compounds with trifluoromethyl groups (e.g., ) often require specialized reagents like 4-(trifluoromethyl)benzoyl chloride, as seen in , which describes coupling reactions for benzamide synthesis .
Computational Predictions: ChemGPS-NP analysis () suggests that the target compound occupies a distinct chemical space compared to analogues due to its bromine and trifluoromethyl groups, which may correlate with unique biological activities . Agglomerative hierarchical clustering () could group the target with kinase inhibitors or antibacterial agents, given the prevalence of pyrazolo[3,4-d]pyrimidinones in these domains .
Challenges in Characterization
- Analogues like Example 53 () were characterized using mass spectrometry and melting point analysis .
- Biological Data : Functional studies (e.g., IC50 values) for the target compound are absent in the provided evidence, limiting direct bioactivity comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
